N-tert-Butylhydroxylamine

Description

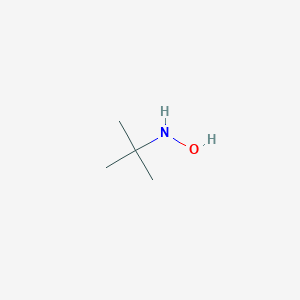

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESXZZECGOXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57497-39-9 (hydrochloride) | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80168112 | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16649-50-6 | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-T-Butylhydroxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 16649-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16649-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-T-BUTYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ5JE2DA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Tert Butylhydroxylamine and Its Salts

Reduction-Based Synthetic Routes

The most common approaches to synthesize N-tert-Butylhydroxylamine involve the reduction of nitrogen-containing functional groups that are at a higher oxidation state. These include nitro compounds, nitroso derivatives, and oximes. google.com

Reduction of Nitro Compounds

A primary method for the synthesis of this compound is the reduction of 2-methyl-2-nitropropane (B1294617). google.com This transformation can be achieved using various reducing agents and conditions.

One established method involves the use of zinc dust in the presence of acetic acid. chemicalbook.com In a typical procedure, 2-methyl-2-nitropropane is treated with zinc dust in a solvent such as 95% ethanol (B145695). Glacial acetic acid is then added dropwise while maintaining the reaction temperature below 15°C. chemicalbook.com After the addition is complete, the reaction is stirred for several hours at room temperature. The product, this compound, is then isolated from the reaction mixture. This method has been reported to yield the product in high purity. chemicalbook.com

Alternatively, aluminum amalgam can be employed as the reducing agent. orgsyn.orggoogle.com This process also requires careful temperature control due to its exothermic nature. google.com The reduction of 2-methyl-2-nitropropane with aluminum amalgam is carried out in a mixture of ether and water. orgsyn.org

Catalytic hydrogenation represents another viable route. The hydrogenation of 2-methyl-2-nitropropane can be performed using catalysts such as palladium on barium sulfate (B86663). scribd.com This method is particularly useful for producing hydroxylamine (B1172632) derivatives. scribd.com The reaction complexity of 2-methyl-2-nitropropane hydrogenation has been noted, as it can involve homogeneous steps, reactions on the catalyst support, and on the metallic phase itself. researchgate.net

| Starting Material | Reducing Agent/Catalyst | Solvent | Key Conditions | Yield | Reference |

| 2-Methyl-2-nitropropane | Zinc dust/Acetic acid | 95% Ethanol | Temperature below 15°C during addition | 100% | chemicalbook.com |

| 2-Methyl-2-nitropropane | Aluminum amalgam | Ether/Water | Vigorous stirring, controlled addition | 65-75% | orgsyn.org |

| 2-Methyl-2-nitropropane | Palladium on Barium Sulfate | Aqueous or alcoholic oxalic acid | Catalytic hydrogenation | Not specified | scribd.com |

| 2-Methyl-2-nitropropane | Zinc or Aluminum amalgam | Not specified | General reduction | Not specified | google.comdrugfuture.com |

Reduction of Nitroso Derivatives

The reduction of 2-methyl-2-nitrosopropane (B1203614) (tert-nitrosobutane) provides another pathway to this compound. This starting material can be obtained by the oxidation of tert-butylamine (B42293). orgsyn.org The reduction of the nitroso compound has been accomplished using various methods, including electrolytic reduction and reduction with zinc dust. orgsyn.org

A common laboratory preparation involves the reaction of an appropriate aromatic organometallic compound with tert-nitrosobutane, which initially yields an aryl tert-butylhydroxylamine that can be further processed. acs.orgmdpi.comnih.gov

| Starting Material | Reducing Agent | Key Conditions | Product | Reference |

| 2-Methyl-2-nitrosopropane | Electrolytic reduction | Not specified | This compound | orgsyn.org |

| 2-Methyl-2-nitrosopropane | Zinc dust | Not specified | This compound | orgsyn.org |

| tert-Nitrosobutane | Sodium in 1,2-dimethoxyethane | Reaction with sodium followed by workup | N,N-Di-tert-butylhydroxylamine and N,N,O-Tri-tert-butylhydroxylamine | google.com |

Reduction of Oxime Derivatives

The reduction of oxime derivatives is a known method for preparing N-alkyl hydroxylamines. google.com For instance, the reduction of acetone (B3395972) oxime can lead to the formation of this compound. Acetone oxime is readily synthesized by the condensation of acetone with hydroxylamine. wikipedia.orgchemicalbook.com The reduction of the oxime can be carried out using various reducing agents. While specific conditions for the direct reduction of acetone oxime to this compound are not extensively detailed in the provided context, the general principle of oxime reduction to hydroxylamines is well-established. google.com

Oxidation-Based Synthetic Routes

An alternative to reduction-based methods is the oxidation of primary amines, specifically tert-butylamine, or the oxidation of imine derivatives followed by hydrolysis.

Oxidation of tert-Butylamine

Direct oxidation of tert-butylamine can yield this compound. orgsyn.orgevitachem.com This method has been mentioned as a viable synthetic route, although the direct oxidation of primary amines can sometimes lead to a mixture of products, including the corresponding nitro compound. orgsyn.org For example, oxidation of tert-butylamine with potassium permanganate (B83412) can produce 2-methyl-2-nitropropane, which can then be reduced to this compound. orgsyn.org More controlled oxidation methods are required to favor the formation of the hydroxylamine.

Imine Oxidation to Oxaziridines and Subsequent Hydrolysis

A versatile and often advantageous route for preparing this compound involves a two-step process starting from tert-butylamine. google.com This method is particularly useful as it utilizes relatively inexpensive starting materials. google.com

The first step is the condensation of tert-butylamine with an aldehyde, such as benzaldehyde (B42025), to form an imine (specifically, N-benzylidene-N-tert-butylamine). drugfuture.comevitachem.com This reaction is typically carried out in a solvent like toluene (B28343) under reflux conditions. drugfuture.com

The resulting imine is then oxidized to an oxaziridine (B8769555) derivative using a peracid, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. google.comgoogle.comdrugfuture.com The oxidation is usually performed in a suitable solvent system, and the reaction conditions are controlled to ensure complete conversion. google.com

Finally, the oxaziridine is hydrolyzed to yield this compound and the original aldehyde (benzaldehyde), which can often be recovered and reused. google.comevitachem.com The hydrolysis can be achieved directly with aqueous acid or via a rearrangement to a nitrone followed by hydrolysis. google.com This method provides a practical alternative to reduction routes, especially for larger-scale production. google.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1. Imine Formation | tert-Butylamine, Benzaldehyde | Toluene, reflux | N-Benzylidene-N-tert-butylamine (imine) | drugfuture.com |

| 2. Oxidation | N-Benzylidene-N-tert-butylamine | meta-Chloroperbenzoic acid | 2-tert-Butyl-3-phenyloxaziridine (B1200780) | drugfuture.comevitachem.com |

| 3. Hydrolysis | 2-tert-Butyl-3-phenyloxaziridine | Aqueous acid (e.g., H₂SO₄/HOAc) | This compound | google.comdrugfuture.com |

Reaction of N-tert-Butylamine with Benzaldehyde to Form Imine Intermediates

The initial step in this synthetic sequence is the condensation reaction between N-tert-butylamine and benzaldehyde to form an imine intermediate, specifically N-benzylidene-tert-butylamine. google.comevitachem.comdrugfuture.com This reaction is typically carried out in a suitable solvent, such as refluxing toluene, to facilitate the removal of water and drive the reaction to completion. drugfuture.com The resulting imine is a stable compound that serves as the direct precursor to the oxaziridine in the subsequent oxidation step. google.com

Table 1: Reactants and Product for Imine Formation

| Compound Name | Role | Molecular Formula |

| N-tert-Butylamine | Reactant | C₄H₁₁N |

| Benzaldehyde | Reactant | C₇H₆O |

| N-benzylidene-tert-butylamine | Product | C₁₁H₁₅N |

Characterization of the product, N-benzylidene-tert-butylamine, has been reported with high chromatographic purity (99.8 area %). google.com

Peracid Oxidation to Oxaziridines

The N-benzylidene-tert-butylamine intermediate is then subjected to oxidation to yield a three-membered heterocyclic compound known as an oxaziridine. acs.org This transformation is most commonly achieved using a peracid, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. google.comevitachem.comresearchgate.net The reaction is carefully controlled, often in a two-phase system (e.g., water/toluene) with the addition of a base like sodium carbonate to manage the pH. google.comdrugfuture.com The oxidation is efficient, with analyses often showing complete conversion of the imine to 2-tert-butyl-3-phenyloxaziridine. google.com The mechanism of imine oxidation is believed to be a two-step process, analogous to the Baeyer-Villiger reaction. researchgate.net

Table 2: Key Reagents in Oxaziridine Formation

| Reagent | Function |

| N-benzylidene-tert-butylamine | Substrate |

| meta-Chloroperbenzoic acid (m-CPBA) | Oxidizing Agent |

| Peracetic acid | Oxidizing Agent |

| Sodium Carbonate | Base |

Hydrolytic Cleavage of Oxaziridines to this compound

The crucial step to obtain the final product is the hydrolytic cleavage of the oxaziridine ring. google.com This is an acid-catalyzed process, where the 2-tert-butyl-3-phenyloxaziridine is treated with an aqueous acid. google.comgoogle.com For instance, hydrolysis using sulfuric acid in a solvent like methanol (B129727) or ethanol/water leads to the formation of this compound and benzaldehyde. drugfuture.comgoogle.com The this compound is typically formed as its corresponding salt (e.g., sulfate or hydrochloride), and the benzaldehyde by-product can be separated, often by extraction, and recycled. google.comgoogle.com

Nitrone Rearrangement and Hydrolysis

An alternative pathway from the oxaziridine intermediate involves a thermal or acid-catalyzed rearrangement to a nitrone, specifically N-tert-butylphenylnitrone, prior to hydrolysis. google.comdrugfuture.com The oxaziridine can be heated (e.g., to 130°C) to induce this rearrangement. drugfuture.com The resulting nitrone is then hydrolyzed under acidic conditions to yield this compound and benzaldehyde, similar to the direct cleavage pathway. google.comevitachem.com This two-step approach (rearrangement then hydrolysis) provides another viable route to the target molecule. e-bookshelf.de

Oxidation of Imino Ethers

A related but distinct synthetic method involves the oxidation of imino ethers. google.com In this process, an imino ether, such as methyl N-tert-butyl formimidate, is oxidized with a peracid like m-CPBA. bath.ac.uk This oxidation generates an alkoxyoxaziridine (an oxazirane intermediate). Subsequent hydrolysis of this intermediate under aqueous acidic conditions yields the corresponding N-alkyl hydroxylamine, in this case, this compound, along with a formate (B1220265) ester. google.combath.ac.uk This method represents a useful protocol for synthesizing substituted hydroxylamines from formamide (B127407) derivatives. bath.ac.uk

Preparation and Characterization of this compound Salts

This compound is a basic compound and readily forms salts with various acids. google.com These salts are often more stable and easier to handle than the free base. Novel salts with lower carboxylic acids, such as acetic acid, have been developed and possess advantageous properties for use in synthesis, including the ability to be purified by distillation under reduced pressure. google.com

Synthesis of N-tert-Butylhydroxylammonium Acetate (B1210297)

The acetate salt of this compound, N-tert-butylhydroxylammonium acetate, can be prepared through several methods. google.com One direct approach involves treating a solution of this compound free base in a suitable organic solvent (like ethyl acetate) with acetic acid. google.com

Alternatively, it can be synthesized from the hydrochloride salt. In one process, a solution of N-tert-butylhydroxylammonium chloride in water is treated with sodium acetate in the presence of an extraction solvent like ethyl acetate. google.com A similar method involves treating the aqueous hydrochloride salt solution with acetic acid and a base, such as sodium hydroxide, in the presence of ethyl acetate. google.com After the reaction, the ethyl acetate layer containing the product can be separated and the solvent removed by evaporation to isolate the N-tert-butylhydroxylammonium acetate. google.com This salt is noted for its potential to be purified by distillation under reduced pressure, a significant advantage for achieving high purity. google.com

Table 3: Methods for N-tert-Butylhydroxylammonium Acetate Synthesis

| Starting Material | Reagents | Solvent(s) |

| This compound (free base) | Acetic Acid | Ethyl Acetate, Isopropyl Acetate, etc. |

| N-tert-butylhydroxylammonium chloride | Sodium Acetate | Water, Ethyl Acetate |

| N-tert-butylhydroxylammonium chloride | Acetic Acid, Sodium Hydroxide | Water, Ethyl Acetate |

Compound Index

Synthesis of this compound Hydrochloride

The hydrochloride salt of this compound is a common and stable form of the reagent, often used in organic synthesis. evitachem.comchemimpex.com Several methods for its preparation have been reported, primarily involving the reduction of nitro compounds or the hydrolysis of oxaziridines.

One established method involves the reduction of 2-methyl-2-nitropropane. google.com A detailed procedure describes the use of zinc dust and glacial acetic acid in an ethanol solvent. chemicalbook.com The reaction is typically conducted at a low temperature, initially around 10°C, and then allowed to proceed at room temperature. chemicalbook.com This approach offers a high yield of the desired hydroxylamine. chemicalbook.com

Another significant synthetic route proceeds through the formation and subsequent hydrolysis of an oxaziridine intermediate. evitachem.comgoogle.com This process begins with the reaction of N-tert-butylamine with an aldehyde, such as benzaldehyde, to form an imine. evitachem.comgoogle.com The imine is then oxidized, often using a peracid like meta-chloroperbenzoic acid (m-CPBA), to yield an oxaziridine. evitachem.comgoogle.com The final step is the acid-catalyzed hydrolysis of the oxaziridine, which produces this compound as its salt, along with the original aldehyde which can potentially be recycled. evitachem.comgoogle.com The hydrochloride salt is obtained when hydrochloric acid is used for the hydrolysis.

The following table summarizes key aspects of these synthetic approaches.

| Starting Material | Reagents | Key Intermediates | Solvent | Reported Conditions | Reference |

| 2-Methyl-2-nitropropane | Zinc dust, Glacial acetic acid | - | 95% Ethanol | Cooled to 10°C, then stirred for 3 hours at room temperature. | chemicalbook.com |

| N-tert-Butylamine, Benzaldehyde | 1. Benzaldehyde2. Peracid (e.g., m-CPBA)3. Aqueous Acid | Imine, Oxaziridine | Toluene (for imine formation) | Reflux for imine formation; oxidation and hydrolysis conditions vary. | evitachem.comgoogle.comgoogle.com |

Purification Techniques for Salts

The purification of this compound salts is crucial to ensure their stability and reactivity in subsequent applications. The primary methods employed are recrystallization and distillation.

Recrystallization is a common technique for purifying solid salts of this compound. For instance, N-tert-butylhydroxylammonium acetate, which can be prepared from the hydrochloride salt, can be effectively recrystallized from either toluene or ethyl acetate, resulting in a highly crystalline powder. google.comgoogle.com Recrystallization of related hydroxylamine salts, such as N-methylhydroxylamine hydrochloride, has been successfully performed using a mixture of ethyl acetate and ethanol, suggesting a potentially applicable solvent system for the tert-butyl analogue. scispace.com

Distillation offers another route for purification, particularly for the acetate salt. N-tert-butylhydroxylammonium acetate can be purified by distillation under reduced pressure. google.comgoogle.com For the hydrochloride salt, a specialized distillation process has been described to enhance purity. This involves dissolving the crude product in water and performing a series of distillations where water is partially removed and then replenished. epo.org This procedure is effective at removing volatile byproducts, and after the final distillation step, a solution of N-tert-butyl-hydroxylammonium chloride with a purity of approximately 99% can be obtained. epo.org

Chromatographic methods can also be employed. For example, Sep-Pak cartridges have been used to remove excess this compound and inorganic salts from reaction mixtures, yielding a purified product. umich.edu

The table below outlines the various purification techniques applicable to this compound salts.

| Purification Method | Salt Form | Solvent/Conditions | Outcome | Reference |

| Recrystallization | Acetate | Toluene or Ethyl Acetate | Highly crystalline powder | google.comgoogle.com |

| Distillation | Acetate | Reduced pressure | Purified salt | google.comgoogle.com |

| Distillation with Water | Hydrochloride | Distillation of aqueous solution; pressure < 50 mbar, temp up to 50°C | Removes byproducts, ~99% purity in solution | epo.org |

| Solid-Phase Extraction | Free Base/Salts | Sep-Pak cartridge | Removal of excess reagent and inorganic salts | umich.edu |

Chemical Reactivity and Reaction Mechanisms of N Tert Butylhydroxylamine

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in N-tert-Butylhydroxylamine is a key center of reactivity due to its nucleophilic nature. evitachem.com This allows it to participate in a variety of reactions where it donates its electron pair to an electron-deficient center.

The nucleophilic nitrogen of this compound can attack a range of electrophilic centers, leading to the formation of new chemical bonds. evitachem.comscbt.com This reactivity is fundamental to its application in organic synthesis for creating nitrogen-containing compounds. chemimpex.com For instance, it readily reacts with carbonyl compounds and sulfonyl chlorides. evitachem.com The reaction with sulfonyl chlorides is a notable pathway for the synthesis of primary sulfonamides. evitachem.com Furthermore, it can undergo addition reactions with activated olefins, which are electron-poor due to conjugatively electron-withdrawing groups. The compound is also a key intermediate in the preparation of other important chemical classes like nitrones and hydroxamic acids. google.com

Table 1: Examples of Nucleophilic Reactions of this compound

| Electrophilic Reagent | Product Type | Reference |

| Carbonyl Compounds | Nitroso Derivatives / Nitrones | evitachem.comgoogle.com |

| Sulfonyl Chlorides | Primary Sulfonamides | evitachem.com |

| Activated Olefins | Adducts (Aminoxyl precursors) |

The nucleophilic character of this compound is instrumental in processes that involve both the formation and cleavage of chemical bonds. evitachem.com A significant application is in the synthesis of primary sulfonamides, which are prevalent in many marketed drugs. nih.gov A novel method involves a derivative, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which is prepared from O-tert-butylhydroxylamine hydrochloride. nih.govacs.org In this process, organometallic reagents such as Grignard or organolithium reagents add to t-BuONSO, initiating a cascade that involves N-O bond fragmentation and ultimately leads to the formation of a C-N bond in the final sulfonamide product. nih.govacs.org

Conversely, this compound can act as a specific chemical tool to cleave certain bonds. Research has shown its effectiveness in cleaving the thioester linkage in S-palmitoylated proteins, a post-translational modification critical for protein function. nih.gov This highlights its utility in studying complex biological systems.

Table 2: Bond Formation and Cleavage Reactions Involving this compound

| Reaction Type | Process | Application | Reference |

| C-N Bond Formation | Reaction of its derivative (t-BuONSO) with organometallic reagents | Synthesis of primary sulfonamides | nih.govacs.org |

| N-O Bond Cleavage | Fragmentation of the N-O bond in the t-BuONSO intermediate | Key step in sulfonamide synthesis and nitrene formation | acs.orgresearchgate.net |

| Thioester Bond Cleavage | Cleavage of palmitoyl-thioester linkages in proteins | Chemical tool for studying protein de-palmitoylation | nih.gov |

Oxidative Transformations

This compound can participate in redox reactions, where it undergoes oxidation.

This compound and its salts are effective reducing agents in a variety of organic and inorganic reactions. evitachem.comwikipedia.org The hydrochloride salt, for example, is particularly useful for the reduction of carbonyl compounds to their corresponding alcohols. chemimpex.com This reductive capacity is also the basis for its function as an antioxidant and a free-radical scavenger. solubilityofthings.comoup.com By reacting with and neutralizing reactive oxygen species (ROS), this compound becomes oxidized itself, thereby protecting other molecules and cellular components from oxidative damage. oup.comnih.gov This property has been explored for its potential in mitigating oxidative stress. nih.govresearchgate.net

Formation of Reactive Intermediates

Under specific conditions, this compound can be a precursor to highly reactive chemical species that are not stable enough to be isolated but can be trapped in subsequent reactions.

Research has demonstrated that derivatives of this compound can serve as precursors for the generation of nitrenes, which are highly electrophilic intermediates. evitachem.com Specifically, the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has been used to generate sulfinyl nitrenes. nih.govacs.org The proposed mechanism suggests that the reaction of t-BuONSO with an organometallic reagent leads to the formation of an intermediate that undergoes N-O bond fragmentation to release the highly reactive sulfinyl nitrene. acs.orgresearchgate.net These transient sulfinyl nitrenes can then be trapped by various nucleophiles to synthesize more complex sulfur-containing compounds. acs.orgresearchgate.net Furthermore, the primary sulfonamides produced from these reactions can, in turn, be combined with hypervalent iodine reagents to generate sulfonyl nitrene species, further expanding their synthetic utility. nih.govacs.org

Generation of Nitroso Compounds

This compound serves as a crucial precursor for the generation of 2-methyl-2-nitrosopropane (B1203614) (t-BuNO), a valuable spin-trapping agent used extensively in the study of transient free radicals. chemeurope.comorgsyn.org The primary mechanism for this transformation is the oxidation of the hydroxylamine (B1172632) functional group.

The oxidation process can be initiated by various oxidizing agents. A common method involves the use of hydroperoxides, such as hydrogen peroxide (H₂O₂), often in the presence of metal ions like iron, which catalyze the reaction via a Fenton-type mechanism. nih.govtandfonline.com The reaction proceeds through a radical pathway. Initially, this compound is oxidized to form the corresponding aminoxyl radical, t-BuN(O)H. nih.gov This intermediate radical is then further oxidized to yield the final nitroso compound, 2-methyl-2-nitrosopropane. nih.govtandfonline.com

Reaction Pathway:

Step 1 (Initial Oxidation): t-BuNHOH → t-BuN(O)H + e⁻ + H⁺

Step 2 (Conversion to Nitroso Compound): t-BuN(O)H → t-BuN=O + e⁻ + H⁺

This process can also occur through aerial oxidation. chemeurope.com Additionally, preparative synthesis can be achieved using reagents like sodium hypobromite (B1234621). A procedure for this involves adding a sodium hypobromite solution to a suspension of this compound, initially at low temperatures (-20°C), which is then allowed to warm to room temperature. orgsyn.org This method results in the formation of the dimeric form of 2-methyl-2-nitrosopropane, which precipitates from the reaction mixture and can be isolated in good yields (75-85%). orgsyn.org

The generation of nitroso compounds from this compound is fundamental to its application in electron paramagnetic resonance (EPR) spectroscopy, where 2-methyl-2-nitrosopropane traps short-lived radicals to form more stable nitroxide radicals that are readily detectable. orgsyn.orgnih.gov

Reaction Condition Sensitivity and Optimization Considerations

The outcomes of reactions involving this compound, including yield and product selectivity, are highly sensitive to the reaction conditions. Careful optimization of parameters such as temperature and solvent is critical for achieving desired results. evitachem.com

Influence of Temperature on Reaction Outcomes

Temperature plays a pivotal role in directing the course of reactions involving this compound and its derivatives. The optimal temperature can vary significantly depending on the specific transformation.

For instance, in the synthesis of certain nitrones, the reaction of N-t-butylhydroxylamine hydrochloride with specific aldehydes requires refluxing in dichloromethane (B109758) (CH₂Cl₂) to proceed to completion, highlighting the need for elevated temperatures to overcome the activation energy barrier, likely due to steric hindrance. dundee.ac.uk In contrast, analogous reactions with less sterically hindered hydroxylamines can proceed efficiently at room temperature. dundee.ac.uk

Conversely, low temperatures are often necessary to enhance selectivity and prevent degradation or side reactions. In the synthesis of primary sulfonamides using a reagent derived from this compound, N-sulfinyl-O-(tert-butyl)hydroxylamine, the optimal temperature was found to be -78 °C. acs.org Increasing the temperature resulted in lower yields of the desired sulfonamide product. acs.org Similarly, the oxidation of this compound to 2-methyl-2-nitrosopropane using sodium hypobromite is initiated at -20°C to control the reaction's exothermicity before it is allowed to warm. orgsyn.org Another example is the synthesis of N-tert-Butyl-N-tert-octyl-O-tert-butylhydroxylamine, where the temperature is carefully maintained between 15 and 25°C with an ice bath to ensure a controlled reaction. orgsyn.org

The following table summarizes the effect of temperature on specific reactions involving this compound or its close derivatives.

| Reaction Type | Reagent/Reactant | Optimal Temperature | Observation | Reference |

| Nitrone Synthesis | N-t-butylhydroxylamine HCl | Reflux | Elevated temperature required for reaction completion. | dundee.ac.uk |

| Sulfonamide Synthesis | N-Sulfinyl-O-(tert-butyl)hydroxylamine | -78 °C | Higher temperatures led to decreased product yield. | acs.org |

| Nitroso Compound Synthesis | This compound | -20 °C to Room Temp. | Low initial temperature for controlled addition of oxidant. | orgsyn.org |

| Substituted Hydroxylamine Synthesis | N-tert-Butylhydrazine | 15 - 25 °C | Temperature maintained to control reaction rate. | orgsyn.org |

This table presents data from various research findings to illustrate the influence of temperature on reaction outcomes.

Impact of Solvent Choice on Yield and Selectivity

The choice of solvent is a critical parameter that can profoundly influence the yield and selectivity of reactions involving this compound. evitachem.comresearchgate.net The solvent can affect reactant solubility, reaction rates, and even alter the reaction mechanism through effects like selective solvation of transition states or radical cage effects.

In radical reactions, such as the thermal decomposition of N-nitrosohydroxylamines derived from this compound, solvent viscosity plays a significant role. researchgate.net The decomposition of N-benzoyl-N-nitroso-O-tert-butylhydroxylamine in various nonpolar solvents showed that the yield of the "cage product," tert-butyl perbenzoate, increased in more viscous solvents like dodecane (B42187) and nujol compared to pentane. researchgate.netnih.gov This phenomenon, known as the cage effect, results from the solvent hindering the diffusion of the initially formed radical pair, thereby promoting their recombination within the solvent cage. nih.govacs.org

The polarity of the solvent can also be a determining factor. In the synthesis of nitrones from N-t-butylhydroxylamine hydrochloride and an aldehyde, dichloromethane (CH₂Cl₂) is a commonly used solvent. dundee.ac.uk For the Michael addition of this compound to activated olefins, dichloromethane was also the solvent of choice. In other cases, a mixture of solvents may be optimal. For example, a study on nitrone synthesis found that while the reaction worked in an organic solvent like dichloromethane, it could also be performed efficiently in a greener mixture of water and an alcohol such as methanol (B129727) or ethanol (B145695). csic.es

The table below illustrates the impact of different solvents on specific reactions.

| Reaction | Substrates | Solvent | Yield/Selectivity Outcome | Reference |

| Decomposition | N-benzoyl-N-nitroso-O-tert-butylhydroxylamine | Pentane | Lower yield of cage recombination product. | nih.gov |

| Decomposition | N-benzoyl-N-nitroso-O-tert-butylhydroxylamine | Dodecane/Nujol | Higher yield of cage recombination product due to increased viscosity. | nih.gov |

| Nitrone Synthesis | p-Chlorobenzaldehyde, this compound HCl | Dichloromethane | 87% Yield | csic.es |

| Nitrone Synthesis | p-Chlorobenzaldehyde, this compound HCl | H₂O/Methanol | 91% Yield | csic.es |

| Nitrone Synthesis | p-Chlorobenzaldehyde, this compound HCl | H₂O/Ethanol | 95% Yield | csic.es |

This table provides a comparative view of how solvent choice affects the outcome of reactions involving this compound and related compounds based on published research.

Synthesis and Characterization of N Tert Butylhydroxylamine Derivatives

Nitrones and Their Precursors

Nitrones are most commonly prepared through the condensation of N-monosubstituted hydroxylamines with carbonyl compounds like aldehydes and ketones. researchgate.netarkat-usa.org This method is particularly effective for synthesizing a wide range of nitrone structures. researchgate.net

Condensation Reactions with Aldehydes

The reaction of N-tert-butylhydroxylamine with aldehydes is a straightforward and widely used method for the synthesis of N-tert-butyl nitrones. scispace.com This condensation reaction typically occurs under mild conditions and can be catalyzed by acids or bases. For instance, the reaction of this compound with simple aliphatic aldehydes, such as acetaldehyde, proceeds efficiently at room temperature in the presence of a dehydrating agent like sodium sulfate (B86663) to yield the corresponding nitrone. scispace.com The reaction conditions can be adapted for various aldehydes, including aromatic and heteroaromatic aldehydes, often with moderate to excellent yields. nih.gov

A general procedure involves dissolving this compound hydrochloride in a suitable solvent, such as ethanol (B145695), and adding an aldehyde in the presence of a base like sodium acetate (B1210297) and a dehydrating agent. nih.gov The reaction mixture is typically stirred for several hours to ensure complete conversion to the nitrone. nih.gov

Preparation of α-Phenyl-N-tert-butyl Nitrone (PBN)

α-Phenyl-N-tert-butyl nitrone (PBN) is a well-known spin-trapping agent used for the detection of free radicals. acs.org Its synthesis is a classic example of the condensation reaction between this compound and an aromatic aldehyde.

The preparation of PBN involves the reaction of benzaldehyde (B42025) with this compound. researchgate.net In a typical laboratory-scale synthesis, this compound hydrochloride is dissolved in a basic aqueous solution, and benzaldehyde dissolved in an appropriate solvent like ethanol is added dropwise. The reaction mixture is stirred, often with heating, to drive the condensation. umich.edu After the reaction is complete, the product can be extracted and purified. PBN is soluble in various organic solvents, including DMSO and chloroform. sigmaaldrich.com

The following table summarizes a typical synthesis of PBN:

| Reactants | Reagents/Solvents | Conditions | Product |

| This compound hydrochloride, Benzaldehyde | NaOH, Ethanol, Water, Diethyl ether | 60°C, 3 hours | α-Phenyl-N-tert-butyl Nitrone (PBN) |

This table provides a representative example of PBN synthesis. umich.edu

Synthesis of (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone

The synthesis of (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone demonstrates the versatility of the condensation reaction for creating specifically substituted nitrones. This compound was synthesized with a high yield of 95% through the condensation of 5-bromo-2-methoxybenzaldehyde (B189313) and this compound acetate. researchgate.netiucr.orgresearchgate.net The reaction was carried out using triethylamine (B128534) as a base and anhydrous magnesium sulfate as a dehydrating agent. researchgate.netresearchgate.net

The crystal structure of the resulting compound, C12H16BrNO2, has been determined, confirming the (Z)-configuration around the C=N double bond. researchgate.net

| Reactants | Reagents | Yield | Product |

| 5-bromo-2-methoxybenzaldehyde, this compound acetate | Triethylamine, Anhydrous magnesium sulfate | 95% | (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone |

This table details the high-yield synthesis of a specific brominated nitrone. researchgate.netiucr.orgresearchgate.net

Synthesis of Hydroxyphenyl Nitrones

Hydroxyphenyl nitrones are a class of compounds that have been investigated for their antioxidant properties. nih.gov Their synthesis follows the general principle of condensing a hydroxy-substituted benzaldehyde with this compound.

For example, (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide was synthesized by reacting 4-hydroxybenzaldehyde (B117250) with this compound hydrochloride in ethanol, using sodium acetate as a base and sodium sulfate as a dehydrating agent. nih.gov This reaction yielded the desired nitrone in 97% yield. nih.gov Similar procedures have been successfully applied to synthesize the 3-hydroxy and 2-hydroxy analogs, albeit with varying yields. nih.gov

The following table summarizes the synthesis of different hydroxyphenyl nitrones:

| Aldehyde | Reagents | Yield | Product |

| 4-hydroxybenzaldehyde | This compound hydrochloride, AcONa, Na2SO4, EtOH | 97% | (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide |

| 3-hydroxybenzaldehyde | This compound hydrochloride, AcONa, Na2SO4, EtOH | 53% | (Z)-N-tert-Butyl-1-(3-hydroxyphenyl)methanimine oxide |

| 2-hydroxybenzaldehyde | This compound hydrochloride, AcONa, Na2SO4, EtOH | 97% | (Z)-N-tert-Butyl-1-(2-hydroxyphenyl)methanimine oxide |

This table showcases the synthesis of various hydroxyphenyl nitrones from their corresponding aldehydes. nih.gov

Hydroxamic Acids

Hydroxamic acids are another important class of compounds derived from this compound. google.com A common route to their synthesis involves the acylation of this compound. Research has shown that the acylation of N-t-butylhydroxylamine occurs predominantly on the oxygen atom. rsc.orgrsc.org For instance, reaction with acetic anhydride (B1165640) yields almost pure O-acetyl-N-t-butylhydroxylamine. rsc.orgrsc.org This intermediate can then be acylated on the nitrogen, and subsequent removal of the O-acetyl group provides a variety of hydroxamic acids with the general structure RCON(But)OH. rsc.orgrsc.org These hydroxamic acids can be further oxidized to produce stable acyl nitroxides. rsc.org

C-Nitroso Compounds

This compound also serves as a precursor for the synthesis of C-nitroso compounds, which are valuable reagents in organic chemistry. google.com For example, 2-methyl-2-nitrosopropane (B1203614), a widely used spin-trapping agent, can be prepared from this compound. orgsyn.org The synthesis involves the oxidation of this compound. orgsyn.org A common method utilizes a solution of sodium hypobromite (B1234621), prepared by adding bromine to a solution of sodium hydroxide, to oxidize this compound at low temperatures. orgsyn.org The resulting product, the dimeric form of 2-methyl-2-nitrosopropane, can be isolated as a solid. orgsyn.org

The reaction of 2-methyl-2-nitrosopropane with aryl Grignard reagents has been employed to synthesize N-aryl-N-tert-butylhydroxylamines. orgsyn.org

Sulfonamides and Related Sulfur-Containing Derivatives

Synthesis of Primary Sulfonamides

A significant advancement in the synthesis of primary sulfonamides (R-SO₂NH₂) utilizes organometallic reagents in conjunction with a specialized sulfinylamine reagent derived from this compound. Traditional syntheses often rely on the reaction of sulfonyl chlorides with ammonia, which can have limitations regarding the availability and stability of the sulfonyl chloride starting materials. alfa-chemistry.comchemicalbook.com Alternative methods, such as those using sulfinate salts, can be limited by the explosive nature of the required reagents. alfa-chemistry.comchemicalbook.com

Utilization of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

A novel and highly effective reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), has been developed for the direct synthesis of primary sulfonamides. researchgate.net This stable, colorless liquid reagent is prepared on a large scale from the reaction of commercially available O-tert-butylhydroxylamine hydrochloride with thionyl chloride and triethylamine. nih.gov

The synthetic method involves reacting t-BuONSO with a wide array of (hetero)aryl or alkyl Grignard or organolithium reagents. researchgate.net The reaction proceeds efficiently at low temperatures, such as -78 °C in tetrahydrofuran (B95107) (THF), to provide the desired primary sulfonamides in good to excellent yields. nih.gov This one-step process is scalable and demonstrates good tolerance for various functional groups. nih.govresearchgate.net

The proposed mechanism involves the initial reaction of the organometallic reagent with t-BuONSO to form a sulfinamide intermediate. This intermediate then undergoes further transformation to a sulfonimidate ester anion, which ultimately yields the primary sulfonamide product. researchgate.net This method's ability to use common alkyl and aryl halides as starting materials for the organometallic reagents makes it a versatile tool for introducing the sulfonamide group into diverse molecular scaffolds. alfa-chemistry.com

Table 1: Synthesis of Primary Sulfonamides using t-BuONSO with Organometallic Reagents researchgate.netapolloscientific.co.uk

| Organometallic Reagent (R-M) | Product (R-SO₂NH₂) | Yield (%) |

| p-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 80 |

| Phenylmagnesium bromide | Benzenesulfonamide | 95 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 94 |

| 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 91 |

| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 75 |

| n-Butyllithium | Butane-1-sulfonamide | 78 |

| Cyclohexylmagnesium bromide | Cyclohexanesulfonamide | 71 |

This table is generated based on data from cited research articles and represents a selection of examples.

Aminoxyl and Nitroxide Derivatives

This compound serves as a precursor for the synthesis of stable radical species, specifically aminoxyl and nitroxide derivatives, which are valuable as spin labels for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Synthesis of N-tert-Butylaminoxylpurine Derivatives

Derivatives of 2'-deoxyribofuranosylpurine featuring an N-tert-butylaminoxyl group have been synthesized and studied. mdpi.com The synthesis starts with a protected 6-chloropurine (B14466) derivative, such as 8-TIPS-6-chloropurine. mdpi.com This starting material undergoes lithiation at the 2-position, followed by a reaction with 2-methyl-2-nitrosopropane to introduce the this compound moiety. mdpi.com

The resulting this compound purine (B94841) derivatives are then oxidized to the corresponding stable N-tert-butylaminoxyl radicals. mdpi.com A common and efficient oxidizing agent for this transformation is sodium periodate (B1199274) (NaIO₄). mdpi.com The synthesized aminoxylpurine derivatives, which can be isolated as stable solids, exhibit pH-dependent EPR spectra, indicating their potential as probes for structural changes in nucleic acids. mdpi.com Similar strategies have been employed to create spin-labeled cytidine (B196190) analogues.

Table 2: Synthesized N-tert-Butylaminoxylpurine Derivatives mdpi.com

| Precursor | Oxidizing Agent | Product |

| 2'-Deoxy-N-tert-butylhydroxylamino-6-chloropurine | NaIO₄ | 2'-Deoxy-N-tert-butylaminoxyl-6-chloropurine |

| 2'-Deoxy-N-tert-butylhydroxylamino-adenosine | NaIO₄ | 2-N-tert-butylaminoxyl-2'-deoxyadenosine |

| 2'-Deoxy-N-tert-butylhydroxylamino-guanosine | NaIO₄ | 2-N-tert-butyl-2-oxyl-2'-deoxyguanosine |

This table summarizes the transformation of synthesized hydroxylamine (B1172632) precursors to their corresponding aminoxyl radicals.

Oxidation to Di-tert-butylnitroxide and Tert-butylhydronitroxide Radicals

The oxidation of N,N-di-tert-butylhydroxylamine, a related but distinct compound, readily yields the stable di-tert-butylnitroxide radical. This oxidation can be accomplished simply by exposure to air (oxygen). The process can be more formally carried out using other oxidizing agents. Anodic oxidation of N,N-di-t-butylhydroxylamine has also been studied, though it results in different products, including t-nitrosobutane, t-butanol, and isobutene.

The tert-butylhydronitroxide radical (t-BuNH•O) has been identified as a breakdown product in biological systems and during the maceration of uncooked vegetables, where it is observed using EPR spectroscopy. However, specific laboratory procedures for the direct synthesis of tert-butylhydronitroxide from the oxidation of this compound are not prominently detailed in the surveyed literature.

Other Advanced Organic Derivatives

This compound is a versatile building block for a variety of other advanced organic structures beyond sulfonamides and simple radicals. Its reaction with aldehydes, for instance, provides access to a class of compounds known as nitrones.

Researchers have synthesized nitrones by condensing this compound with various aldehydes. For example, a nitrone was prepared from azulene-4-carbaldehyde, demonstrating the introduction of this functional group onto a non-benzenoid aromatic system. In the field of medical imaging, [¹⁸F]-labeled nitrones have been synthesized for use in positron emission tomography (PET) to detect free radicals in vivo. This was achieved by reacting this compound with 4-[¹⁸F]fluorobenzaldehyde. Furthermore, the synthesis of hetero-bis-nitrones has been accomplished through the reaction of this compound hydrochloride with dicarbaldehydes, such as terephthalaldehyde, often under irradiation.

Beyond nitrones, this compound is a precursor to other unique radical species. For instance, N-(tert-Butoxy)-N-(2,4-diaryl-6-tert-butylphenyl)aminyls, which are notable as the first isolated N-alkoxyaminyl radicals, have been synthesized. The development of O-tert-butyl-N,N-disubstituted hydroxylamines has also been explored through the reaction of lithium tert-alkylamides with tert-butyl peroxybenzoate. These examples highlight the broader utility of this compound in constructing complex and functionally diverse organic molecules.

Synthesis of α-Ketoamides

The synthesis of α-ketoamides, a significant class of organic compounds with applications in medicinal chemistry, can be achieved through various methodologies. chemrxiv.org One prominent approach involves the use of this compound hydrochloride in multicomponent reactions, such as the Passerini reaction. sigmaaldrich.comnih.gov

The Passerini three-component reaction (P-3CR) utilizes an isocyanide, an aldehyde or ketone, and a carboxylic acid to generate α-acyloxycarboxamides. mdpi.com While this compound itself is not a direct component, its derivative, tert-butyl isocyanide, is a key reactant. The reaction proceeds through the formation of an α-acyloxy amide intermediate. wikipedia.org Subsequent oxidation of the α-hydroxy group is a common strategy to yield the final α-ketoamide. ensta-paris.fr

A notable advancement in this area is the development of a non-oxidative pathway to α-ketoamides starting from Passerini adducts derived from cinnamaldehyde (B126680) analogues. ensta-paris.fr This two-step sequence involves the initial Passerini reaction to form an allylic α-acyloxyamide, followed by a base-catalyzed isomerization. For instance, the reaction of cinnamaldehyde, a carboxylic acid, and an isocyanide, followed by treatment with a base like cesium carbonate, can lead to the formation of the corresponding α-ketoamide. ensta-paris.fr

Furthermore, palladium-catalyzed reactions have emerged as a powerful tool for α-ketoamide synthesis. One such method involves the double isocyanide insertion into aryl halides. In a typical reaction, an aryl bromide is reacted with tert-butyl isocyanide in the presence of a palladium catalyst, a ligand such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), a base (e.g., cesium carbonate), and water in a solvent like DMSO. This process facilitates the formation of the α-ketoamide scaffold. nih.gov

Table 1: Examples of Reagents for α-Ketoamide Synthesis

| Reactant Type | Example Compound | Role in Synthesis |

| Isocyanide | tert-Butyl isocyanide | Source of the amide nitrogen and one carbonyl carbon |

| Aldehyde | Cinnamaldehyde | Carbonyl component providing the α-carbon framework |

| Carboxylic Acid | Acetic Acid | Provides the acyloxy group in the Passerini adduct |

| Catalyst | Palladium(II) chloride | Facilitates C-C and C-N bond formation |

| Base | Cesium Carbonate | Promotes isomerization or acts as a reaction mediator |

Synthesis of 3-Spirocyclopropanated 2-Azetidinones

The 2-azetidinone, or β-lactam, ring is a core structural motif in many antibiotic agents. The incorporation of a spirocyclopropane unit at the C3 position can significantly influence the biological activity of these compounds. This compound hydrochloride serves as a key precursor in the one-pot, three-component synthesis of 3-spirocyclopropanated 2-azetidinones. sigmaaldrich.comuni-goettingen.de

This synthetic strategy involves the reaction of an N-substituted hydroxylamine, an electron-deficient alkene, and a cyclopropylideneacetate. uni-goettingen.de Specifically, this compound hydrochloride can be used as the hydroxylamine component. The reaction is often carried out under microwave irradiation, which can significantly reduce reaction times and improve yields. uni-goettingen.de

The general scheme for this one-pot synthesis is as follows: The N-monosubstituted hydroxylamine salt, such as this compound hydrochloride, reacts with the other two components to form the desired spirocyclic β-lactam structure. A variety of substituted hydroxylamines can be employed, allowing for the generation of a library of 3-spirocyclopropanated 2-azetidinones with diverse N-substituents. uni-goettingen.de

Table 2: Components for the One-Pot Synthesis of 3-Spirocyclopropanated 2-Azetidinones

| Component | Example | Role |

| Hydroxylamine Salt | This compound hydrochloride | Provides the nitrogen atom and the N-substituent of the β-lactam ring |

| Alkene | Electron-deficient alkenes | Forms one of the carbon-carbon bonds of the β-lactam ring |

| Cyclopropylideneacetate | Various esters | Provides the spirocyclopropane moiety and the remaining carbons of the β-lactam ring |

Preparation of ONO-type Pincer Ligands

ONO-type pincer ligands are tridentate ligands that bind to a metal center through two oxygen atoms and one nitrogen atom. These ligands are of significant interest in coordination chemistry and catalysis. N-(tert-Butyl)hydroxylamine acetate is a valuable starting material for the synthesis of novel nitrone-based ONO pincer ligands. kaist.ac.krresearchgate.netsigmaaldrich.com

A straightforward, single-step synthesis involves the condensation reaction of N-(tert-butyl)hydroxylamine acetate with 2,6-pyridinedicarboxaldehyde. kaist.ac.kr This reaction leads to the formation of a nitrone-based ligand precursor. The tert-butyl group, originating from the hydroxylamine, provides steric bulk which can influence the coordination geometry and catalytic activity of the resulting metal complexes.

These ONO pincer ligands can then be used to synthesize metal complexes with various transition metals. For example, a cationic ruthenium pincer complex can be prepared from the nitrone-based ligand. kaist.ac.kr Characterization of such complexes often reveals a distorted octahedral coordination environment around the metal center. These ruthenium complexes have shown excellent catalytic activity in reactions such as transfer hydrogenation. kaist.ac.kr

The versatility of this synthetic approach allows for the preparation of a range of ONO pincer ligands by varying the substituents on the pyridine (B92270) backbone or by using different hydroxylamine derivatives. These ligands can then be complexed with various metals, including cobalt and nickel, to generate a diverse array of pincer complexes with potential applications in catalysis. scilit.comcolab.ws

Table 3: Synthesis of a Ruthenium ONO-type Pincer Complex

| Reactant | Product | Metal Complex |

| N-(tert-Butyl)hydroxylamine acetate | Nitrone-based ONO pincer ligand | Cationic Ruthenium(II) pincer complex |

| 2,6-Pyridinedicarboxaldehyde |

N Tert Butylhydroxylamine in Radical Chemistry and Spin Trapping Applications

Spin Trapping of Transient Free Radicals

Spin trapping is a technique used to detect and identify short-lived free radicals. This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct. This spin adduct can then be studied using electron paramagnetic resonance (EPR) spectroscopy. N-tert-Butylhydroxylamine plays a crucial role in this process, both directly and as a precursor to a more widely used spin trap.

Trapping of Short-Lived Radicals

This compound, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), can be used for the spin trapping of short-lived radicals. nih.gov The hydroxylamine (B1172632) is first oxidized to the radical t-BuN(O)H, which is then converted into the spin trap 2-methyl-2-nitrosopropane (B1203614). nih.govtandfonline.com This in-situ generation allows for the trapping of transient radicals (R•), which are formed simultaneously, for instance, by the abstraction of hydrogen atoms from substrate molecules by hydroxyl radicals (•OH). nih.gov The resulting aminooxyl radicals (t-BuN(O)R) are detectable by EPR spectroscopy, providing information about the structure of the original transient radical. nih.govtandfonline.com

Generation of Spin Traps: 2-Methyl-2-nitrosopropane

A key aspect of the utility of this compound in spin trapping is its role as a precursor to 2-methyl-2-nitrosopropane (t-BuNO), a highly effective spin trap. nih.govtandfonline.com The oxidation of this compound leads to the formation of this nitroso compound. orgsyn.orgwikipedia.org This process can be achieved through various methods, including oxidation with potassium permanganate (B83412) followed by reduction. orgsyn.org 2-Methyl-2-nitrosopropane is particularly adept at scavenging free radicals, forming stable nitroxide radicals that are readily analyzed by EPR spectroscopy. orgsyn.org Although it has some disadvantages, its ability to trap reactive radicals makes it a widely used tool in spin trapping experiments. orgsyn.org

Interaction with Hydroxyl Radicals (•OH)

In systems containing this compound and a hydroperoxide like H₂O₂, hydroxyl radicals (•OH) are generated. nih.govtandfonline.com These highly reactive species can abstract hydrogen atoms from surrounding molecules, creating primary radicals that are then trapped. nih.govtandfonline.com The formation of these hydroxyl radicals is often enhanced by the presence of metal ions, such as iron, through Fenton-like reactions. nih.govtandfonline.com this compound itself can participate in a radical-driven reaction that contributes to the cleavage of H₂O₂ and the formation of •OH radicals. nih.gov

Role as a Nitroxide Precursor

This compound serves as a direct precursor to nitroxide radicals. The oxidation of the hydroxylamine group leads to the formation of a stable nitroxide radical. researchgate.net This property is fundamental to its application in spin trapping, where the reaction with a transient radical results in a stable nitroxide spin adduct. Furthermore, this compound can be metabolized from other compounds, such as the spin trap α-phenyl-N-tert-butylnitrone (PBN), indicating its role as an active intermediate. researchgate.netresearchgate.net The resulting nitroxide form is believed to be responsible for the antioxidant and protective effects observed in various studies. researchgate.net

Mechanisms of Radical Scavenging

This compound exhibits potent radical scavenging capabilities through multiple mechanisms. It can directly react with and neutralize reactive oxygen species (ROS). tandfonline.comoup.com This scavenging activity is a key component of its protective effects against oxidative stress. tandfonline.comoup.com Additionally, this compound can trap not only oxygen-centered radicals but also carbon-centered radicals, converting these highly damaging species into less reactive nitroxides. nih.gov It has also been shown to sequester reactive aldehydes, which are products of lipid peroxidation and can contribute to cellular damage. researchgate.net

Involvement in Fenton Reactions and Oxidative Processes

The Fenton reaction, which involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide in the presence of iron ions, is a significant source of oxidative stress in biological systems. researchgate.net this compound has been shown to be involved in these processes. nih.govtandfonline.com Its presence, along with a hydroperoxide, can lead to a system where both a radical-driven and an iron-driven Fenton reaction occur, resulting in the formation of hydroxyl radicals. nih.gov This system simultaneously generates the spin trap (2-methyl-2-nitrosopropane) and the radicals to be trapped. nih.govtandfonline.com The ability of this compound to modulate these oxidative processes and scavenge the resulting radicals underscores its importance in studying and mitigating oxidative damage. nih.gov

Applications of N Tert Butylhydroxylamine in Organic Synthesis and Catalysis

Reagent in Pharmaceutical Synthesis

N-tert-Butylhydroxylamine (NtBHA) serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds. evitachem.comgoogle.comchemimpex.com Its utility stems from its hydroxylamine (B1172632) functional group, which can be readily transformed into other important functionalities. It is particularly significant in the preparation of nitrones, hydroxamic acids, and C-nitroso compounds, which are classes of molecules with diverse biological activities. google.com

The compound is frequently employed in the synthesis of nitrogen-containing molecules that form the core of many active pharmaceutical ingredients (APIs). chemimpex.com For instance, it is a key reactant in the creation of primary sulfonamides, a structural motif present in a wide array of drugs, including antibacterials, diuretics, and anti-inflammatory agents. acs.orgresearchgate.net A notable example involves the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, which have demonstrated anti-inflammatory properties. researchgate.net

Furthermore, NtBHA is used to synthesize O-substituted oxime compounds, which can then be converted into corresponding hydroxylamine O-substituted compounds for pharmaceutical applications. google.com It is also recognized as the more potent, active hydrolysis product of α-phenyl-N-tert-butyl nitrone (PBN), a compound investigated for its neuroprotective effects. morelife.orgnih.gov This relationship underscores the indirect importance of NtBHA in medicinal chemistry research. Another application is in the synthesis of radiolabeled compounds for diagnostic purposes, such as N-tert-butyl-α-(4-fluorophenyl)nitrone ([18F]FPBN), which is used for the in vivo detection of free radicals. umich.edu

Reagent in Agrochemical Synthesis

The application of this compound extends to the agrochemical industry, where it is used as a reagent for synthesizing crop protection agents. evitachem.comchemimpex.com One specific and well-documented use is its role as a starting material in the production of the insecticide methomyl. sinochlorine.com Its ability to introduce specific nitrogen-containing functional groups makes it a valuable tool for creating complex molecules with desired pesticidal activity.

Reductions in Organic Chemistry

This compound and its hydrochloride salt are recognized as effective reducing agents in organic synthesis. chemimpex.comchemimpex.com The compound's reducing power is harnessed for various transformations, contributing to its versatility in multi-step synthetic sequences.

Selective Reduction of Carbonyl Compounds to Alcohols

A key application of this compound as a reducing agent is the selective conversion of carbonyl compounds, such as aldehydes and ketones, into their corresponding alcohols. chemimpex.comchemimpex.com Its structure allows for selective reactivity, providing a valuable tool for chemists aiming for high yields and specificity in complex synthetic pathways. chemimpex.com The mild nature of the reagent allows it to effectively reduce aldehydes and ketones without affecting many other common functional groups, showcasing its chemoselectivity.

Intermediacy in Complex Synthetic Pathways

This compound is a pivotal intermediate in several important synthetic routes. google.comgoogle.com Its preparation is often integrated into a larger sequence, highlighting its role as a transient species that enables further molecular construction. A common and efficient process for its synthesis involves the reaction of N-tert-butylamine with a benzaldehyde (B42025) to form an imine. google.comgoogle.com This imine is subsequently oxidized, typically with a peracid, to yield an oxaziridine (B8769555). google.comgoogle.com

The crucial step is the hydrolysis of the oxaziridine intermediate. This can proceed directly or via a rearrangement to a nitrone which is then hydrolyzed. google.comgoogle.com This final hydrolysis step yields this compound (usually as a salt) and regenerates the initial benzaldehyde, which can be recovered and recycled, adding to the process's efficiency. google.comgoogle.com

Table 1: Example Synthetic Pathway to this compound

| Step | Reactants | Product | Description |

| 1 | N-tert-butylamine, Benzaldehyde | Imine | Formation of the imine intermediate. google.com |

| 2 | Imine, Peracid (e.g., m-CPBA) | Oxaziridine | Oxidation of the imine to an oxaziridine. google.com |

| 3 | Oxaziridine, Aqueous Acid | This compound salt, Benzaldehyde | Hydrolysis to yield the final product and regenerate the benzaldehyde. google.comgoogle.com |

Role in Polyol Recognition and Metallocarbene Chemistry

In more advanced applications, this compound plays a specialized role as an additive in sophisticated catalytic systems, particularly in rhodium-catalyzed metallocarbene chemistry. rsc.orgnsf.gov It has been shown to enhance the reactivity and selectivity of these reactions, which are used for the precise modification of complex biomolecules like peptides and proteins. rsc.orgnih.gov

Research has shown that using a buffer containing this compound allows for the rhodium-catalyzed alkylation of tryptophan residues on peptides to occur under milder conditions (e.g., pH 6.0) than were previously possible. nih.gov It is believed that the hydroxylamine additive enhances the catalyst's reactivity, possibly by binding to the rhodium center and stabilizing the reactive metallocarbene intermediates. rsc.org This approach has also been applied to the selective modification of cysteine residues. rsc.orgsemanticscholar.org

Furthermore, initial screening for the development of novel rhodium–boronic acid conjugate catalysts, designed for proximity-driven modification of glycopeptides, has been successfully performed in this compound-containing buffers. nsf.gov

Interactions and Mechanisms of N Tert Butylhydroxylamine in Biological Systems

Antioxidant Mechanisms and Oxidative Stress Mitigation

NtBHA demonstrates robust antioxidant properties through several distinct mechanisms. It directly neutralizes harmful reactive molecules and supports the cell's endogenous antioxidant systems, thereby mitigating the damage caused by oxidative stress.

N-tert-Butylhydroxylamine functions as a potent scavenger of free radicals. morelife.org Studies have demonstrated its strong antioxidant activity, including the ability to neutralize hydroxyl radicals. nih.govresearchgate.net Research suggests that NtBHA's effectiveness may stem from its reaction with the superoxide (B77818) radical, a primary ROS produced within mitochondria. morelife.org The antioxidant action of NtBHA in its nitroxide form is a proposed mechanism for its protective effects. researchgate.net This direct scavenging capability is a fundamental aspect of its role in preventing oxidative damage.

A key feature of NtBHA's antioxidant action is its interaction with the mitochondrial electron transport chain (ETC). Research has shown that NtBHA is recycled by the ETC, which sustains its antioxidant capacity. morelife.orgresearchgate.netnih.gov This recycling process is maintained by mitochondrial NADH, a crucial cellular reductant. google.comnih.gov This allows NtBHA to be effective at concentrations much lower than other antioxidants, as it can be continuously regenerated to its active form within the mitochondria, the primary site of ROS production. researchgate.net

NtBHA provides significant protection to mitochondria from the damaging effects of free radicals. morelife.orgresearchgate.netnih.gov It has been reported to be more effective than its parent compound, PBN, in shielding mitochondria from damage and delaying aspects of senescence. mdpi.comnih.gov This protective action is crucial, as mitochondrial dysfunction is a key factor in cellular aging and various pathologies. Studies on human retinal pigment epithelial (RPE) cells have shown that NtBHA protects them from mitochondrial damage induced by iron overload, a condition relevant to age-related macular degeneration. nih.gov

The compound effectively reduces cellular damage caused by various oxidants. researchgate.net It has been shown to protect neuronal cells from oxidant-induced toxicity and damage. morelife.org A significant mechanism of this protection is the attenuation of iron accumulation. nih.gov In human fibroblasts, NtBHA was found to mitigate the accumulation of iron that is stimulated by hydrogen peroxide (H₂O₂), a common oxidant. nih.govresearchgate.nethealthandenvironment.net Remarkably, the protective effect was observed even when NtBHA was added after the initial oxidant stress, suggesting it can help reverse the damaging processes that lead to cellular dysfunction. nih.gov Further studies in B16F1 melanoma cells under H₂O₂-induced stress showed that NtBHA increased melanin (B1238610) production, indicating a protective response against oxidative conditions. nih.govresearchgate.net

Table 1: Effect of this compound (NtBHA) on Glutathione (B108866) (GSH) and Oxidative Stress Markers

| Cell/Animal Model | Condition | Effect of NtBHA Treatment | Finding |

| Human Retinal Pigment Epithelial (RPE) Cells | Iron Overload | Partial restoration of GSH content nih.gov | Mitigates oxidative stress by supporting GSH levels. |

| Human Retinal Pigment Epithelial (RPE) Cells | Iron Treatment | Increased GSH/GSSG ratio researchgate.net | Improves the cellular redox environment. |

| Old Rats | Aging | Lower levels of thiol-mixed disulfides in proteins morelife.org | Reduces age-associated protein oxidation. |

Mitochondrial Function and Age-Related Studies

One of the most significant reported effects of NtBHA is its ability to counteract age-related mitochondrial decline. nih.gov Studies in both cell cultures and animal models have demonstrated that NtBHA can reverse or delay the functional and structural deterioration of mitochondria that occurs with age. morelife.orgnih.gov

In aged rats, treatment with NtBHA improved the mitochondrial respiratory control ratio, a key measure of mitochondrial health and efficiency. morelife.orgnih.gov This improvement in mitochondrial function was accompanied by a reversal of age-related behavioral declines, such as reduced food consumption and ambulatory activity. morelife.orgnih.gov Notably, these beneficial effects were observed only in old rats, with no significant impact on young rats, suggesting that NtBHA specifically targets age-induced mitochondrial dysfunction. morelife.orgnih.gov

In human lung fibroblast cells (IMR90), a model for cellular senescence, NtBHA delayed the onset of age-dependent mitochondrial changes and cellular senescence. morelife.orgresearchgate.netnih.gov A critical aspect of this anti-senescence effect is its ability to inhibit age-related iron accumulation within cells. mdpi.comnih.gov Iron can catalyze the formation of highly reactive hydroxyl radicals, and its accumulation is linked to increased oxidative stress in aging cells. nih.gov NtBHA has been shown to effectively attenuate this senescence-related iron buildup in human fibroblasts. nih.govresearchgate.nethealthandenvironment.net

Table 2: Research Findings on NtBHA in Age-Related Mitochondrial Studies

| Study Model | Key Parameter Measured | Observed Effect of NtBHA | Reference |

| Old Rats (in vivo) | Mitochondrial Respiratory Control Ratio (Liver) | Improved | morelife.orgnih.gov |

| Old Rats (in vivo) | Ambulatory Activity & Food Consumption | Reversed age-dependent decline | morelife.orgnih.gov |

| Human Fibroblasts (IMR90, in vitro) | Cellular Senescence | Delayed | morelife.orgnih.govnih.gov |

| Human Fibroblasts (IMR90, in vitro) | Senescence-related Iron Accumulation | Attenuated | nih.govresearchgate.nethealthandenvironment.net |

| Human Fibroblasts (IMR90, in vitro) | H₂O₂-induced Senescence | Attenuated/Reversed | nih.gov |

Reversal of Age-Related Mitochondrial Changes

Studies have shown that NtBHA can reverse age-related declines in mitochondrial function. nih.gov In aged rats, treatment with NtBHA led to an improvement in the respiratory control ratio of liver mitochondria, indicating enhanced mitochondrial efficiency. nih.gov This improvement was accompanied by a reversal of the age-dependent decrease in food consumption and physical activity, without affecting the body weight of the animals. nih.gov Furthermore, NtBHA treatment significantly reduced the age-associated increase in proteins with thiol-mixed disulfides, a marker of oxidative stress. nih.gov Notably, these beneficial effects were observed specifically in older rats, with no significant impact on younger subjects. nih.gov

Improvement of Mitochondrial Bioenergetic State

NtBHA plays a crucial role in maintaining the bioenergetic state of mitochondria, particularly under conditions of stress. tandfonline.comresearchgate.net It is an antioxidant that is recycled by the mitochondrial electron transport chain, which allows it to effectively prevent damage induced by free radicals within the mitochondria. nih.govresearchgate.net Research indicates that NtBHA helps to prevent a decline in the bioenergetic state by protecting mitochondria from damage. tandfonline.comresearchgate.net This protective effect is, in part, due to its ability to be accumulated within cells at concentrations 10- to 15-fold higher than the extracellular environment, a process maintained by mitochondrial NADH. morelife.orgnih.govresearchgate.net

The compound has been shown to be more potent than its parent compound, PBN, in delaying senescence-associated changes in mitochondria. morelife.org By reducing the production of reactive oxygen species (ROS), NtBHA helps preserve the mitochondrial membrane potential and increases the cellular ratio of reduced to oxidized glutathione (GSH/GSSG), a key indicator of cellular antioxidant capacity. d-nb.info

Delaying Cellular Senescence in Fibroblasts

NtBHA has been demonstrated to delay the process of cellular senescence in human lung fibroblasts (IMR-90). nih.govcolab.ws This effect is particularly evident when cells are cultured under suboptimal conditions with reduced growth factors. nih.govsemanticscholar.org The compound attenuates the accumulation of iron that typically occurs during cellular senescence, a process that is accelerated by oxidative stress. nih.govresearchgate.net Studies have shown that while total iron content increases significantly as fibroblasts age, treatment with NtBHA can mitigate this accumulation. nih.govresearchgate.net This suggests that NtBHA's ability to delay senescence is linked to its capacity to counteract oxidative stress and maintain iron homeostasis within the cells. nih.gov Additionally, proteasomal activity, which tends to decline with age, was found to be higher in fibroblasts treated with NtBHA. nih.govsemanticscholar.org

| Cell Line | Condition | Effect of NtBHA | Reference |

| IMR-90 Human Fibroblasts | Suboptimal growth factors | Delayed cellular senescence | nih.govsemanticscholar.org |

| IMR-90 Human Fibroblasts | Hydrogen peroxide-induced stress | Attenuated iron accumulation | nih.govresearchgate.net |

| IMR-90 Human Fibroblasts | Normal aging | Higher proteasomal activity | nih.govsemanticscholar.org |

Cellular Protection and Apoptosis Regulation

NtBHA exhibits protective effects against cellular damage induced by various stressors, including ionizing radiation and heat shock, and plays a role in regulating apoptosis.

Protection Against Ionizing Radiation Damage

Exposure to ionizing radiation generates reactive oxygen species (ROS), leading to cellular damage. oup.com NtBHA has been shown to be a potent radioprotector in both cultured cells and animal models. oup.com In U937 cells exposed to ionizing radiation, treatment with NtBHA resulted in significantly lower levels of lipid peroxidation, oxidative DNA damage, and protein oxidation. nih.gov This protection is attributed to its ability to scavenge ROS. oup.com